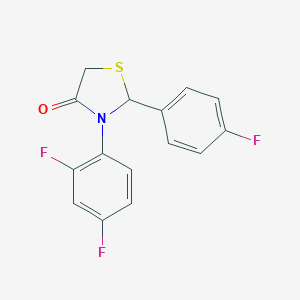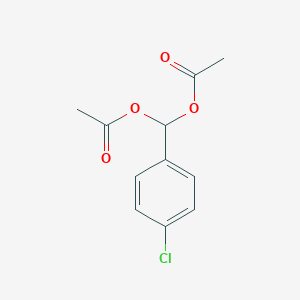
N-allyl-5-tert-butyl-2-ethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-5-tert-butyl-2-ethoxybenzenesulfonamide, also known as AB7, is a sulfonamide compound that has gained significant attention in recent years due to its potential applications in scientific research. AB7 is a versatile molecule that has been found to have a wide range of biochemical and physiological effects, making it a valuable tool in various research fields.
Wirkmechanismus
The mechanism of action of N-allyl-5-tert-butyl-2-ethoxybenzenesulfonamide involves the inhibition of protein-protein interactions through the binding of N-allyl-5-tert-butyl-2-ethoxybenzenesulfonamide to a specific site on one of the proteins involved in the interaction. This binding prevents the interaction from occurring, allowing researchers to study the effects of the inhibited interaction on biological processes.
Biochemical and Physiological Effects:
N-allyl-5-tert-butyl-2-ethoxybenzenesulfonamide has been found to have a range of biochemical and physiological effects. One of the most significant effects of N-allyl-5-tert-butyl-2-ethoxybenzenesulfonamide is its ability to selectively inhibit protein-protein interactions. This inhibition can lead to changes in various biological processes, including signal transduction, gene expression, and cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-allyl-5-tert-butyl-2-ethoxybenzenesulfonamide in lab experiments is its ability to selectively inhibit specific protein-protein interactions. This selectivity allows researchers to investigate the role of specific interactions in various biological processes. However, one limitation of using N-allyl-5-tert-butyl-2-ethoxybenzenesulfonamide is that it may not be effective in inhibiting all protein-protein interactions, as the binding site for N-allyl-5-tert-butyl-2-ethoxybenzenesulfonamide is specific to certain interactions.
Zukünftige Richtungen
There are several future directions for the use of N-allyl-5-tert-butyl-2-ethoxybenzenesulfonamide in scientific research. One potential direction is the development of N-allyl-5-tert-butyl-2-ethoxybenzenesulfonamide-based therapeutics for the treatment of various diseases. Another direction is the investigation of the role of specific protein-protein interactions in various biological processes, using N-allyl-5-tert-butyl-2-ethoxybenzenesulfonamide as a tool for selective inhibition. Additionally, the development of new N-allyl-5-tert-butyl-2-ethoxybenzenesulfonamide derivatives with improved selectivity and potency could lead to further applications in scientific research.
Synthesemethoden
The synthesis of N-allyl-5-tert-butyl-2-ethoxybenzenesulfonamide involves the reaction of 5-tert-butyl-2-ethoxybenzenesulfonyl chloride with allylamine in the presence of a base such as triethylamine. The reaction is typically carried out in anhydrous conditions and yields N-allyl-5-tert-butyl-2-ethoxybenzenesulfonamide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
N-allyl-5-tert-butyl-2-ethoxybenzenesulfonamide has been found to have a range of applications in scientific research. One of the most significant applications of N-allyl-5-tert-butyl-2-ethoxybenzenesulfonamide is in the study of protein-protein interactions. N-allyl-5-tert-butyl-2-ethoxybenzenesulfonamide can be used as a tool to selectively inhibit the interactions between specific proteins, allowing researchers to investigate the role of these interactions in various biological processes.
Eigenschaften
Produktname |
N-allyl-5-tert-butyl-2-ethoxybenzenesulfonamide |
|---|---|
Molekularformel |
C15H23NO3S |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
5-tert-butyl-2-ethoxy-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C15H23NO3S/c1-6-10-16-20(17,18)14-11-12(15(3,4)5)8-9-13(14)19-7-2/h6,8-9,11,16H,1,7,10H2,2-5H3 |
InChI-Schlüssel |
ZBNCBIJYBIBOEJ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NCC=C |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B261559.png)

![4-(4-Methylbenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione](/img/structure/B261563.png)
![4-(4-Bromobenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione](/img/structure/B261564.png)
![1h-Indole,2,3-dihydro-6-[(4-methyl-1-piperazinyl)sulfonyl]-](/img/structure/B261569.png)

![ethyl 2-({4-[5-(methylsulfanyl)-1H-tetraazol-1-yl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B261593.png)
![ethyl 4-methyl-2-[[2-[[4-methyl-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B261603.png)
![N-[5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B261610.png)
![(2Z,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B261614.png)